
4-(Chloromethyl)-2-(furan-2-yl)-1,3-dioxolane
Overview
Description
4-(Chloromethyl)-2-(furan-2-yl)-1,3-dioxolane (CMFD) is an organic compound with a wide range of applications in the scientific field. It is used in the synthesis of various organic compounds, as well as in the study of biochemical and physiological effects. CMFD is a versatile compound with a unique structure and properties, and its use in research has become increasingly popular in recent years.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
The synthesis and structural analysis of furan and dioxolane derivatives have been a subject of study due to their relevance in organic chemistry and material science. Research by Fatima et al. (2013) on the crystal structure of a related compound, allyl 2-(2,2-dimethyl-3a,6a-dihydrofuro[3,2-d][1,3]dioxol-5-yl)-4-oxo-4H-chromene-3-carboxylate, highlights the significance of dioxolane rings and their conformation in determining molecular properties (Fatima et al., 2013).
Synthetic Applications and Reactivity
Pevzner (2001) discusses the synthesis and properties of (1,3-dioxolan-2-yl)furans, which are synthesized from formylfurancarboxylates and ethylene glycol, showcasing the versatility of dioxolane derivatives in organic synthesis (Pevzner, 2001). Another study by Rieke and Kim (2011) on the preparation of 5-(1,3-dioxolan-2-yl)-2-furanylzinc bromide illustrates the application of such compounds in coupling reactions, providing a pathway for synthesizing substituted furan derivatives (Rieke & Kim, 2011).
Material Science and Catalysis
In material science and catalysis, the study by Deutsch et al. (2007) investigates the condensation of glycerol with various aldehydes and ketones catalyzed by solid acids to produce [1,3]dioxolan-4-yl-methanols, highlighting the potential of dioxolane derivatives as novel platform chemicals for further chemical transformations (Deutsch et al., 2007).
properties
IUPAC Name |
4-(chloromethyl)-2-(furan-2-yl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3/c9-4-6-5-11-8(12-6)7-2-1-3-10-7/h1-3,6,8H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZPXGMVUKRUEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(O1)C2=CC=CO2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391284 | |
| Record name | 4-(chloromethyl)-2-(furan-2-yl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58403-04-6 | |
| Record name | 4-(chloromethyl)-2-(furan-2-yl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




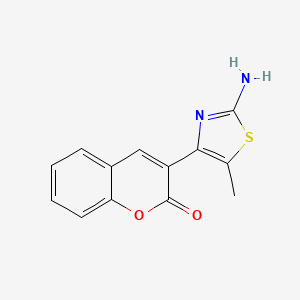
![N,N-dimethyl-N'-{5-[4-(methylsulfonyl)benzoyl]-1,3-thiazol-2-yl}iminoformamide](/img/structure/B1351701.png)

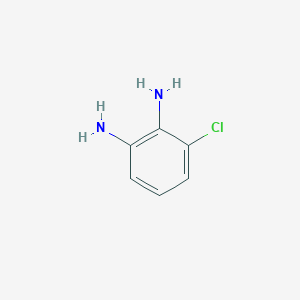
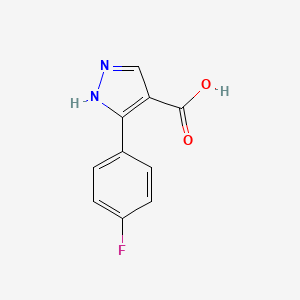
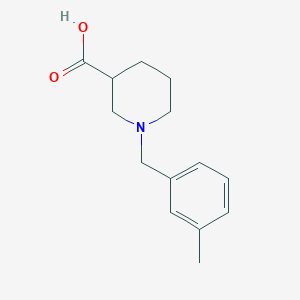
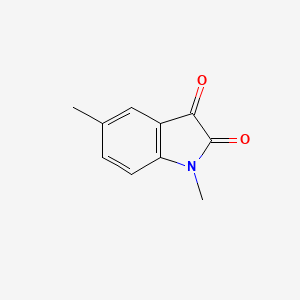
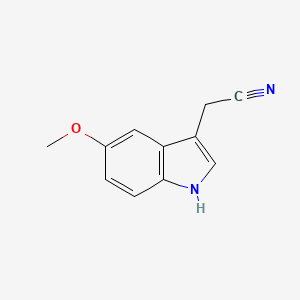
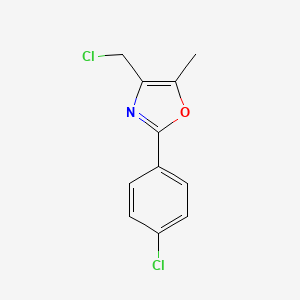
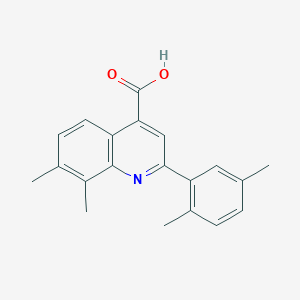
![N-(benzoyloxy)-N-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylene}amine](/img/structure/B1351736.png)

